Niperotidine

Description

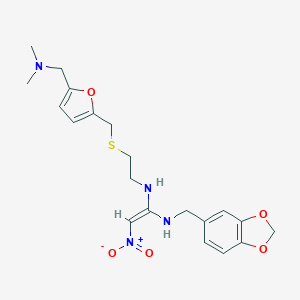

Structure

2D Structure

Properties

IUPAC Name |

1-N'-(1,3-benzodioxol-5-ylmethyl)-1-N-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-2-nitroethene-1,1-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O5S/c1-23(2)11-16-4-5-17(29-16)13-30-8-7-21-20(12-24(25)26)22-10-15-3-6-18-19(9-15)28-14-27-18/h3-6,9,12,21-22H,7-8,10-11,13-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXRSXEDVVARPHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC=C(O1)CSCCNC(=C[N+](=O)[O-])NCC2=CC3=C(C=C2)OCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201016745 | |

| Record name | Niperotidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201016745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84845-75-0 | |

| Record name | Niperotidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84845-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Niperotidine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084845750 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Niperotidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201016745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-[[5-[(dimethylamino)methyl]furfuryl]thio]ethyl]-2-nitrovinylidenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.076.612 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NIPEROTIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12JBD7U72K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Niperotidine's Mechanism of Action at the Histamine H2 Receptor: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Niperotidine is a potent, selective histamine H2 receptor antagonist that was developed for the treatment of acid-peptic disorders. Although its clinical use was halted due to findings of hepatotoxicity, its mechanism of action serves as a relevant case study in H2 receptor pharmacology. This technical guide delineates the molecular interactions and downstream signaling pathways affected by this compound's binding to the H2 receptor. We will explore its presumed competitive antagonistic activity, the subsequent impact on gastric acid secretion, and the standard experimental protocols utilized to characterize such compounds.

Introduction to this compound and the Histamine H2 Receptor

This compound, structurally related to ranitidine, is classified as a histamine H2 receptor antagonist.[1][2] The histamine H2 receptor is a G-protein coupled receptor (GPCR) predominantly found on the basolateral membrane of gastric parietal cells.[3][4] Activation of the H2 receptor by its endogenous ligand, histamine, is a primary stimulant of gastric acid secretion.[3] H2 receptor antagonists competitively block the binding of histamine to these receptors, thereby reducing intracellular cyclic adenosine monophosphate (cAMP) levels and consequently decreasing the secretion of gastric acid. Clinical studies have demonstrated that this compound effectively inhibits nocturnal gastric acid secretion in healthy subjects.

Molecular Mechanism of Action

As a competitive antagonist, this compound is presumed to bind reversibly to the histamine H2 receptor at the same binding site as histamine. This binding event does not elicit a cellular response but instead blocks histamine from activating the receptor. The downstream signaling cascade, which is initiated by histamine binding, is therefore inhibited.

H2 Receptor Signaling Pathway

The canonical signaling pathway of the histamine H2 receptor involves its coupling to the Gs alpha subunit of a heterotrimeric G protein. Upon histamine binding, a conformational change in the receptor leads to the dissociation of the Gs alpha subunit, which in turn activates adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to the translocation and activation of the H+/K+ ATPase (proton pump) at the apical membrane of the parietal cell. This proton pump is the final step in gastric acid secretion.

Quantitative Analysis of this compound's H2 Receptor Antagonism

Due to the discontinuation of this compound's development, publicly available, peer-reviewed quantitative data on its binding affinity (Ki), and functional potency (IC50, pA2) are scarce. However, for a typical H2 receptor antagonist, these parameters are determined through standardized in vitro assays. Below are tables with representative data that would be expected for an H2 antagonist with a pharmacological profile similar to this compound.

Table 1: Representative Binding Affinity of an H2 Receptor Antagonist

| Parameter | Radioligand | Cell Line/Tissue | Representative Value |

| Ki (nM) | [3H]-Tiotidine | CHO cells expressing human H2R | 5 - 20 |

| IC50 (nM) | [3H]-Tiotidine | Guinea pig brain membranes | 10 - 50 |

Table 2: Representative Functional Potency of an H2 Receptor Antagonist

| Assay | Agonist | Cell Line/Tissue | Parameter | Representative Value |

| cAMP Accumulation | Histamine | HEK293 cells expressing human H2R | IC50 (nM) | 20 - 100 |

| Gastric Acid Secretion | Histamine | Isolated rabbit gastric glands | pA2 | 7.0 - 8.0 |

Experimental Protocols for Characterizing H2 Receptor Antagonists

The characterization of a novel H2 receptor antagonist like this compound involves a series of in vitro and ex vivo experiments to determine its binding characteristics and functional effects.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of the antagonist for the H2 receptor.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells or tissues endogenously or recombinantly expressing the H2 receptor.

-

Incubation: The membranes are incubated with a fixed concentration of a radiolabeled H2 receptor antagonist (e.g., [3H]-tiotidine) and varying concentrations of the unlabeled antagonist (e.g., this compound).

-

Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.

-

Detection: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.

-

Data Analysis: The data is analyzed using non-linear regression to determine the IC50, which is then converted to a Ki value using the Cheng-Prusoff equation.

Functional Assay: cAMP Accumulation

This assay measures the ability of the antagonist to inhibit agonist-induced cAMP production, providing a measure of its functional potency (IC50).

Methodology:

-

Cell Culture: Cells expressing the H2 receptor are cultured in appropriate media.

-

Pre-incubation: Cells are pre-incubated with varying concentrations of the antagonist (e.g., this compound).

-

Stimulation: A fixed concentration of an H2 receptor agonist (e.g., histamine) is added to stimulate cAMP production.

-

Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay (e.g., HTRF or ELISA).

-

Data Analysis: The data is plotted to generate a dose-response curve, from which the IC50 value is determined.

Conclusion

This compound acts as a competitive antagonist at the histamine H2 receptor, thereby inhibiting the downstream signaling cascade that leads to gastric acid secretion. While specific quantitative data on its receptor interaction are limited due to its withdrawal from the market, its mechanism of action is consistent with other well-characterized H2 receptor antagonists. The experimental protocols outlined in this guide represent the standard methodologies used to elucidate the pharmacological profile of such compounds, providing a framework for the investigation of future H2 receptor modulators. The case of this compound underscores the importance of thorough preclinical and clinical evaluation, not only of efficacy but also of potential toxicity.

References

- 1. reactionbiology.com [reactionbiology.com]

- 2. The effect of the H2-antagonist this compound on intragastric acidity in healthy subjects undergoing 24-hour pH-monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparative assay of histamine H2-receptor antagonists using the isolated mouse stomach [proceedings] - PMC [pmc.ncbi.nlm.nih.gov]

- 4. H2 receptor antagonist - Wikipedia [en.wikipedia.org]

Niperotidine: A Technical Overview of its Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Niperotidine is a selective histamine H2 receptor antagonist that was investigated for the treatment of conditions characterized by excessive gastric acid secretion, such as peptic ulcers and gastroesophageal reflux disease (GERD).[1][2] Structurally related to ranitidine, this compound demonstrated efficacy in inhibiting nocturnal gastric acid secretion.[3][4] However, its clinical development was terminated due to findings of acute liver injury in human trials.[1] This document provides a comprehensive technical overview of the discovery, synthesis, and pharmacological profile of this compound, based on publicly available scientific literature and patent filings.

Discovery and Development

The development of this compound emerged from the broader efforts in rational drug design that followed the groundbreaking discovery of the first histamine H2 receptor antagonist, cimetidine. The success of cimetidine and later ranitidine spurred further research to identify novel compounds with similar or improved therapeutic profiles. This compound was one such compound, designed to selectively target the H2 receptors on gastric parietal cells to reduce acid production. Clinical trials were initiated to evaluate its efficacy and safety in treating peptic ulcers. Despite showing some positive outcomes in ulcer healing, the discovery of associated hepatotoxicity led to the cessation of its development.

Mechanism of Action

This compound functions as a competitive antagonist at the histamine H2 receptor. In the physiological regulation of gastric acid secretion, histamine, released from enterochromaffin-like (ECL) cells, binds to H2 receptors on gastric parietal cells. This binding event activates a Gs protein-coupled signaling cascade, leading to an increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP, in turn, activates protein kinase A (PKA), which phosphorylates downstream targets, ultimately stimulating the H+/K+-ATPase (proton pump) to secrete hydrogen ions into the gastric lumen. By competitively blocking the H2 receptor, this compound prevents histamine binding and interrupts this signaling pathway, thereby reducing gastric acid secretion.

References

An In-depth Technical Guide on the Early Preclinical Studies of Niperotidine

Disclaimer: Publicly available, detailed early preclinical data specifically for Niperotidine is limited. This is likely due to its withdrawal from clinical development due to liver toxicity.[1][2] To fulfill the request for a comprehensive technical guide, this document will utilize data from a closely related and extensively studied histamine H2-receptor antagonist, Ranitidine, as a representative example. This approach illustrates the typical preclinical evaluation process for a drug of this class. All data presented for Ranitidine should be considered as a surrogate to exemplify the type of information gathered in early preclinical studies.

Introduction

This compound is a histamine H2-receptor antagonist, structurally related to ranitidine, that was investigated for the treatment of conditions associated with excessive gastric acid secretion.[1] Like other drugs in its class, this compound was designed to competitively inhibit the action of histamine at the H2 receptors on the basolateral membrane of parietal cells in the stomach, thereby reducing gastric acid production. However, its clinical development was halted due to reports of acute liver injury.[2]

This guide provides an overview of the typical early preclinical studies that would have been conducted for a compound like this compound, using data from its structural analog, Ranitidine, to illustrate the core concepts. The intended audience for this document includes researchers, scientists, and drug development professionals.

Mechanism of Action: Histamine H2-Receptor Antagonism

Histamine H2-receptor antagonists block the binding of histamine to H2 receptors, which are G-protein coupled receptors (GPCRs). The activation of these receptors by histamine stimulates a signaling cascade that results in the secretion of gastric acid by parietal cells.

The binding of histamine to the H2 receptor activates the Gs alpha subunit of the associated G-protein. This, in turn, stimulates adenylyl cyclase to produce cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates downstream targets, ultimately leading to the translocation of H+/K+-ATPase pumps to the apical membrane of the parietal cell and the secretion of gastric acid into the stomach lumen. This compound, as an H2-receptor antagonist, would competitively block the initial step of this pathway.

In Vitro Pharmacodynamics

In vitro studies are crucial for determining the potency and selectivity of a new chemical entity. For an H2-receptor antagonist, these studies typically involve receptor binding assays and functional assays using isolated tissues.

Table 1: In Vitro H2-Receptor Antagonist Activity of Ranitidine (as a surrogate for this compound)

| Assay Type | Preparation | Parameter | Value | Reference |

| Functional Assay | Histamine-stimulated guinea pig right atrium | pA2 | 7.2 | [3] |

| Functional Assay | Histamine-induced relaxation of rat uterus | pA2 | 6.95 | |

| Functional Assay | Histamine-stimulated chronotropic activity in rabbit atria | pA2 | 8.2 | |

| Functional Assay | Histamine-stimulated contraction in isolated guinea pig right atria | IC50 | 0.40 ± 0.29 µM |

3.2.1. Histamine H2-Receptor Binding Assay

-

Objective: To determine the binding affinity of the test compound for the histamine H2 receptor.

-

Methodology:

-

Membrane Preparation: Membranes are prepared from cells or tissues known to express histamine H2 receptors (e.g., guinea pig brain or transfected cell lines).

-

Radioligand: A radiolabeled H2-receptor antagonist, such as [3H]-tiotidine, is used.

-

Assay: The membranes are incubated with the radioligand in the presence of varying concentrations of the unlabeled test compound (e.g., this compound).

-

Separation: Bound and free radioligand are separated by rapid filtration.

-

Detection: The amount of bound radioactivity is quantified using liquid scintillation counting.

-

Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

-

3.2.2. Isolated Guinea Pig Atrium Assay

-

Objective: To assess the functional antagonist activity of the test compound on H2 receptors in a physiological system.

-

Methodology:

-

Tissue Preparation: The spontaneously beating right atrium is dissected from a guinea pig and mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2/5% CO2.

-

Measurement: The rate of atrial contraction (chronotropic effect) is recorded.

-

Procedure: Cumulative concentration-response curves to histamine are generated in the absence and presence of increasing concentrations of the test compound.

-

Analysis: The antagonist potency is expressed as a pA2 value, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist concentration-response curve.

-

In Vivo Pharmacodynamics

In vivo studies are conducted to evaluate the efficacy of the drug in a living organism. For an H2-receptor antagonist, the primary in vivo pharmacodynamic endpoint is the inhibition of gastric acid secretion.

Table 2: In Vivo Inhibition of Gastric Acid Secretion by Ranitidine in Rats (as a surrogate for this compound)

| Animal Model | Secretagogue | Route of Administration | Parameter | Value | Reference |

| Pylorus-ligated rat | - | - | ED50 | 1 mg/kg | |

| Anesthetized rat (perfused stomach) | Histamine | Intravenous | - | Inhibition observed | |

| Anesthetized rat (perfused stomach) | Pentagastrin | Intravenous | - | Inhibition observed | |

| Gastric fistula rats | Basal, Pentagastrin, Histamine | - | - | Inhibition observed |

4.2.1. Pylorus-Ligated Rat Model

-

Objective: To measure the effect of the test compound on basal gastric acid secretion.

-

Methodology:

-

Animal Preparation: Rats are fasted overnight with free access to water. Under anesthesia, a midline abdominal incision is made, and the pylorus is ligated.

-

Drug Administration: The test compound is administered, typically by oral gavage or subcutaneous injection, immediately after ligation.

-

Sample Collection: After a set period (e.g., 4 hours), the animals are euthanized, and the stomach is removed. The gastric contents are collected.

-

Analysis: The volume of gastric juice is measured, and the acid concentration is determined by titration with NaOH. The total acid output is calculated.

-

Data Analysis: The dose of the test compound that causes a 50% reduction in acid output (ED50) is determined.

-

Preclinical Pharmacokinetics

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate.

Table 3: Pharmacokinetic Parameters of Ranitidine in Preclinical Species (as a surrogate for this compound)

| Species | Route | Dose | Tmax (h) | Cmax (µg/mL) | t1/2 (h) | Bioavailability (%) | Reference |

| Rat | Oral | 50 mg/kg | - | - | - | - | |

| Dog | Oral | 5 mg/kg | 0.5 - 1 | 2 | 4.1 | 73 | |

| Dog | IV | 50 mg | - | - | ~4 | - |

5.2.1. Pharmacokinetic Study in Rats

-

Objective: To determine the pharmacokinetic profile of the test compound after oral and intravenous administration.

-

Methodology:

-

Animal Groups: Rats are divided into two groups for oral and intravenous administration.

-

Dosing: The oral group receives the test compound via gavage. The intravenous group receives the compound via a cannulated vein (e.g., jugular or tail vein).

-

Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) from a cannulated artery (e.g., carotid) or via tail vein sampling.

-

Plasma Analysis: Plasma is separated by centrifugation, and the concentration of the test compound is quantified using a validated analytical method, such as LC-MS/MS.

-

Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC (Area Under the Curve), clearance, volume of distribution, and half-life. Bioavailability is calculated by comparing the AUC from oral administration to the AUC from intravenous administration.

-

Preclinical Safety and Toxicology

Safety evaluation is a critical component of preclinical development. These studies aim to identify potential toxicities and to establish a safe starting dose for clinical trials.

While detailed preclinical toxicology reports for this compound are not publicly available, it is known that the drug was withdrawn from the market due to acute liver injury in humans. A study reported 25 cases of acute hepatitis associated with this compound use. This suggests that the hepatotoxicity may be an idiosyncratic reaction that was not readily apparent in standard preclinical animal models.

For a typical H2-receptor antagonist, the preclinical safety evaluation would include:

-

Acute Toxicity Studies: To determine the effects of a single high dose of the drug in two rodent species. For example, single oral doses of up to 3000 mg/kg of famotidine in rats and mice were not lethal.

-

Repeat-Dose Toxicity Studies: To evaluate the effects of repeated administration of the drug over various durations (e.g., 13, 26, and 52 weeks) in at least two species (one rodent, one non-rodent). For famotidine, rats tolerated oral repeat doses of up to 2000 mg/kg/day for 13 weeks.

-

Genotoxicity Studies: A battery of in vitro and in vivo tests to assess the potential of the drug to cause genetic damage (e.g., Ames test, mouse micronucleus test). Famotidine was negative in standard genotoxicity assays.

-

Safety Pharmacology Studies: To investigate the potential effects of the drug on vital functions, such as the cardiovascular, respiratory, and central nervous systems.

-

Reproductive and Developmental Toxicology Studies: To assess the potential effects on fertility and embryonic-fetal development. Famotidine did not affect reproduction or fertility and was not teratogenic.

Conclusion

The early preclinical evaluation of a histamine H2-receptor antagonist like this compound involves a comprehensive assessment of its in vitro and in vivo pharmacology, pharmacokinetics, and safety. While specific data for this compound is scarce due to its withdrawal from development, the data from its structural analog, Ranitidine, provides a clear framework for the types of studies conducted. These studies are essential for establishing the mechanism of action, determining the effective dose range, and identifying potential safety concerns before a drug candidate can proceed to clinical trials. The case of this compound also highlights the fact that preclinical toxicology studies in animals may not always predict idiosyncratic adverse reactions in humans, such as the observed hepatotoxicity.

References

In Vitro Activity of Niperotidine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Niperotidine is a selective histamine H2 receptor antagonist.[1] Developed for the treatment of conditions related to excessive gastric acidity, its clinical development was halted due to observations of liver damage in human trials.[1] As a histamine H2 receptor antagonist, this compound's primary mechanism of action involves blocking the action of histamine on parietal cells in the stomach, thereby reducing gastric acid secretion. This technical guide synthesizes the available information on the in vitro activity of this compound, with a focus on its core pharmacological profile.

Core Mechanism of Action: Histamine H2 Receptor Antagonism

The primary in vitro activity of this compound is its competitive antagonism of the histamine H2 receptor. This action inhibits the downstream signaling cascade responsible for gastric acid secretion.

Signaling Pathway of Histamine H2 Receptor Activation and Antagonism by this compound

The following diagram illustrates the signaling pathway of histamine H2 receptor activation and its inhibition by this compound.

Quantitative In Vitro Data

Despite extensive literature searches, specific quantitative in vitro data for this compound, such as IC50, Ki, or pA2 values, are not publicly available in peer-reviewed journals. The withdrawal of the drug during clinical trials may have limited the publication of its detailed preclinical pharmacological profile.

Experimental Protocols for In Vitro Assessment of H2 Receptor Antagonists

While specific protocols for this compound are not available, the following are standard in vitro methods used to characterize the activity of histamine H2 receptor antagonists. It is highly probable that similar methodologies were employed in the preclinical evaluation of this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to the H2 receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the histamine H2 receptor.

Principle: This is a competitive binding assay where the test compound (this compound) competes with a radiolabeled ligand (e.g., [3H]-tiotidine) for binding to H2 receptors in a tissue preparation or cell line expressing the receptor.

Generalized Protocol:

-

Preparation of Receptor Source:

-

Homogenize guinea pig cerebral cortex or use a cell line stably expressing the human H2 receptor (e.g., CHO-K1 cells).

-

Centrifuge the homogenate and resuspend the pellet (membrane fraction) in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Determine the protein concentration of the membrane preparation.

-

-

Assay:

-

In a reaction tube, add a fixed concentration of the radioligand.

-

Add varying concentrations of the unlabeled test compound (this compound).

-

Initiate the binding reaction by adding the membrane preparation.

-

Incubate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.

-

Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

-

Data Analysis:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Plot the percentage of specific binding of the radioligand against the concentration of the test compound.

-

Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

-

Functional In Vitro Assay: Isolated Guinea Pig Atrium

This assay measures the functional antagonism of H2 receptors.

Objective: To determine the pA2 value of this compound, which is a measure of its antagonist potency.

Principle: Histamine, acting on H2 receptors, produces a positive chronotropic effect (increase in heart rate) in the isolated guinea pig right atrium. A competitive antagonist will cause a parallel rightward shift of the histamine concentration-response curve.

Generalized Protocol:

-

Tissue Preparation:

-

Isolate the right atrium from a guinea pig and mount it in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C.

-

Allow the tissue to equilibrate under a resting tension.

-

Record the atrial rate using a force-displacement transducer.

-

-

Assay:

-

Obtain a cumulative concentration-response curve for histamine.

-

Wash the tissue and allow it to return to the baseline rate.

-

Add a known concentration of this compound and allow it to equilibrate with the tissue.

-

Obtain a second cumulative concentration-response curve for histamine in the presence of this compound.

-

Repeat the process with increasing concentrations of this compound.

-

-

Data Analysis:

-

Plot the log concentration of histamine against the change in atrial rate.

-

Determine the EC50 values for histamine in the absence and presence of different concentrations of this compound.

-

Perform a Schild regression analysis by plotting the log (concentration ratio - 1) against the log concentration of the antagonist. The x-intercept of this plot gives the pA2 value.

-

Workflow for In Vitro Characterization of an H2 Receptor Antagonist

The following diagram outlines a typical workflow for the in vitro characterization of a novel H2 receptor antagonist like this compound.

Anticholinergic Activity

While some H2 receptor antagonists, such as cimetidine, have been reported to exhibit weak anticholinergic properties, there is no publicly available in vitro data to suggest or quantify such activity for this compound. Standard in vitro assays to assess anticholinergic activity would involve competitive binding assays using muscarinic receptor subtypes (M1-M5) with a radiolabeled antagonist like [3H]-QNB, or functional assays using isolated tissues such as guinea pig ileum to measure the antagonism of acetylcholine-induced contractions.

Conclusion

References

Pharmacological Profile of Niperotidine: A Technical Overview

Introduction

Niperotidine is a potent and selective histamine H2-receptor antagonist that was developed for the treatment of gastric acid-related disorders, such as peptic ulcers and gastroesophageal reflux disease. As a member of the H2-antagonist class, its primary mechanism of action involves the competitive inhibition of histamine binding to H2 receptors on the basolateral membrane of gastric parietal cells, thereby suppressing gastric acid secretion. Despite its efficacy, this compound was withdrawn from clinical development and the market due to concerns about its association with hepatotoxicity. This guide provides a detailed technical overview of its pharmacological profile, summarizing key data and experimental methodologies.

Mechanism of Action

This compound functions as a competitive antagonist at the histamine H2 receptor. By binding to these receptors, it blocks the stimulatory effect of endogenous histamine on gastric parietal cells. This action inhibits the production of cyclic AMP (cAMP), a key second messenger in the acid secretion pathway, ultimately leading to a reduction in both the volume and acidity of gastric juice. Its chemical structure, featuring a piperidinomethyl-phenoxypropyl moiety, confers high affinity and selectivity for the H2 receptor over H1 and H3 receptors.

Structural Analogs of Niperotidine: A Technical Guide to a Class of H2-Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals

Introduction

Niperotidine is a potent and selective histamine H2-receptor antagonist that was investigated for its potential to treat conditions associated with excessive gastric acid secretion. Although its development was halted due to findings of liver damage in human trials, the molecular scaffold of this compound and its analogs remains a subject of interest for medicinal chemists and pharmacologists exploring the structure-activity relationships (SAR) of H2-receptor antagonists. This technical guide provides an in-depth overview of the structural analogs of this compound, focusing on the key chemical moieties that govern their biological activity. Drawing insights from related classes of H2-receptor antagonists, such as those derived from ranitidine and famotidine, this document will explore the synthesis, pharmacological evaluation, and structure-activity relationships of these compounds.

Core Structural Features and Bioisosteric Replacements

The structure of this compound can be deconstructed into three key components: a substituted heterocyclic ring, a flexible thioether-containing alkyl chain, and a polar, electron-rich group. Structure-activity relationship studies on related H2-receptor antagonists have shown that modifications to each of these components can significantly impact antagonist potency and selectivity.

A critical feature of this compound is its nitroethenediamine group. This polar moiety is a bioisosteric replacement for the cyanoguanidine group found in cimetidine and the guanidinothiazole group in famotidine. The electron-withdrawing nature of the nitro group is crucial for maintaining the desired tautomeric form and basicity for effective receptor interaction.

Structure-Activity Relationships (SAR)

While specific SAR data for a wide range of this compound analogs is not extensively published, valuable insights can be drawn from studies on structurally related H2-receptor antagonists, particularly those incorporating similar polar groups like nitroethenediamine and cyanoguanidine.

The Polar Group

The nature of the polar, hydrogen-bonding group is a primary determinant of H2-receptor antagonist activity. The nitroethenediamine moiety, as seen in some ranitidine analogs, has been shown to be a highly effective group for H2-receptor binding.

-

Nitroethenediamine vs. Cyanoguanidine: Studies comparing analogs with these two groups have indicated that the nitroethenediamine moiety often leads to potent H2-antagonist activity.

-

Substitution on the Diamine: N-substitution on the nitroethenediamine group can influence potency. In general, small alkyl substituents are tolerated, while larger or aromatic groups may lead to a decrease in activity.

The Heterocyclic Ring

The heterocyclic ring system in H2-antagonists interacts with a specific region of the H2-receptor. In this compound, this is a substituted furan ring.

-

Nature of the Heterocycle: Various heterocyclic rings, including furan, thiazole, and pyridine, have been successfully incorporated into H2-antagonists. The choice of heterocycle influences both potency and pharmacokinetic properties.

-

Substitution Pattern: The position and nature of substituents on the heterocyclic ring are critical. For instance, in ranitidine analogs, the dimethylaminomethyl group at the 5-position of the furan ring is important for activity.

The Connecting Chain

A flexible chain, typically containing a thioether linkage, connects the heterocyclic ring and the polar group.

-

Chain Length: The optimal chain length is generally found to be 2 to 4 atoms connecting the thioether to the polar group.

-

Thioether Moiety: The sulfur atom in the chain is a key feature that contributes to the overall potency of many H2-antagonists.

Quantitative Data on Structurally Related Analogs

The following table summarizes the H2-receptor antagonist activity (pA2 values) for a series of compounds structurally related to this compound, highlighting the impact of modifications to the polar group and the heterocyclic moiety. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve, providing a measure of antagonist potency.

| Compound ID | Heterocyclic Moiety | Polar Group | pA2 (Guinea Pig Atrium) | Reference Compound |

| Ranitidine | Furan with dimethylaminomethyl substituent | Nitroethenediamine | 7.2 | - |

| Analog 1 | Pyridyl | Nitroethenediamine | Varies with pyridyl substitution (2-pyridyl > 3- and 4-pyridyl) | Ranitidine |

| Analog 2 | Thiazole with diaminomethyleneamino substituent | Sulfamoyl amidine | High Potency | Famotidine |

| Analog 3 | Furan with dimethylaminomethyl substituent | Cyanoguanidine | 6.7 | Cimetidine |

Note: The data presented is a synthesis of information from various sources on ranitidine and famotidine analogs and is intended to illustrate general SAR trends.

Experimental Protocols

In Vitro H2-Receptor Binding Assay (pA2 Determination)

This protocol describes a method to determine the pA2 value of a test compound on the isolated guinea pig atrium, a classical preparation for assessing H2-receptor antagonism.

Materials:

-

Male guinea pigs (250-350 g)

-

Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)

-

Histamine dihydrochloride (agonist)

-

Test compound (antagonist)

-

Organ bath setup with temperature control (32°C) and aeration (95% O2 / 5% CO2)

-

Isotonic force transducer and data acquisition system

Procedure:

-

Humanely euthanize a guinea pig and rapidly excise the heart.

-

Dissect the right atrium and suspend it in an organ bath containing Krebs-Henseleit solution at 32°C, aerated with 95% O2 / 5% CO2.

-

Allow the atrium to equilibrate for 60 minutes under a resting tension of 1 g.

-

Record the spontaneous beating rate.

-

Obtain a cumulative concentration-response curve for histamine (e.g., 10⁻⁸ to 10⁻³ M).

-

Wash the tissue repeatedly until the baseline rate is restored.

-

Incubate the atrium with a known concentration of the test compound (antagonist) for 30-60 minutes.

-

Obtain a second cumulative concentration-response curve for histamine in the presence of the antagonist.

-

Repeat steps 6-8 with increasing concentrations of the antagonist.

-

Construct Schild plots by plotting the logarithm of (concentration ratio - 1) against the negative logarithm of the molar concentration of the antagonist. The x-intercept of the regression line provides the pA2 value.

In Vivo Model of Gastric Acid Secretion in the Anesthetized Rat

This protocol outlines a method to assess the inhibitory effect of a test compound on histamine-stimulated gastric acid secretion in an anesthetized rat model.

Materials:

-

Male Wistar rats (200-250 g)

-

Urethane (anesthetic)

-

Histamine dihydrochloride

-

Test compound

-

Saline solution (0.9% NaCl)

-

pH meter and titration equipment

-

Perfusion pump

-

Surgical instruments

Procedure:

-

Fast the rats for 18-24 hours with free access to water.

-

Anesthetize the rat with urethane (e.g., 1.25 g/kg, intraperitoneally).

-

Perform a tracheotomy to ensure a clear airway.

-

Cannulate the esophagus and the duodenum.

-

Perfuse the stomach with saline at a constant rate (e.g., 1 ml/min).

-

Collect the perfusate at regular intervals (e.g., 15 minutes) and measure the volume and pH.

-

Titrate the acidity of the collected samples with 0.01 N NaOH to a pH of 7.0 to determine the acid output.

-

After a baseline period of stable acid secretion, administer a continuous intravenous infusion of histamine to stimulate gastric acid secretion.

-

Once a stable plateau of stimulated acid secretion is achieved, administer the test compound intravenously or intraduodenally.

-

Continue to collect and analyze the gastric perfusate to determine the inhibitory effect of the test compound on acid secretion.

-

Calculate the percentage inhibition of acid output compared to the histamine-stimulated control period.

Signaling Pathway of H2-Receptor Antagonism

Histamine H2-receptors are G-protein coupled receptors (GPCRs) located on the basolateral membrane of parietal cells in the stomach. Activation of these receptors by histamine initiates a signaling cascade that leads to the secretion of gastric acid. H2-receptor antagonists competitively block the binding of histamine to these receptors, thereby inhibiting this signaling pathway.

Conclusion

The structural framework of this compound represents a valuable platform for the design of novel H2-receptor antagonists. By understanding the key structure-activity relationships, particularly through the lens of related compounds like ranitidine and famotidine, researchers can rationally design new analogs with potentially improved efficacy and safety profiles. The experimental protocols detailed in this guide provide a foundation for the pharmacological evaluation of such novel compounds. Future research in this area may focus on fine-tuning the electronic and steric properties of the heterocyclic and polar moieties to optimize receptor binding and minimize off-target effects, potentially leading to the development of safer and more effective treatments for acid-related gastrointestinal disorders.

Methodological & Application

Application Notes and Protocols for Niperotidine in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the preparation and use of niperotidine, a selective histamine H₂ receptor antagonist, in cell culture experiments. This compound has been studied for its effects on gastric acid secretion but was withdrawn from human trials due to observations of liver damage.[1] This history underscores the importance of careful in vitro evaluation, particularly concerning cytotoxicity in hepatic cell lines. The following protocols offer guidance on solution preparation, general cell treatment, and specific assays for assessing the cellular effects of this compound.

Properties and Mechanism of Action

This compound is a competitive antagonist of the histamine H₂ receptor.[1] Its primary pharmacological action is the inhibition of histamine-stimulated gastric acid secretion. The molecular weight of this compound is 434.51 g/mol .

Solution Preparation

Proper preparation of this compound solutions is critical for accurate and reproducible experimental results.

2.1. Solubility

This compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of 100 mg/mL (230.14 mM).[2] It is recommended to use ultrasonic agitation to ensure complete dissolution.

2.2. Stock Solution Preparation (100 mM in DMSO)

Materials:

-

This compound powder (MW: 434.51 g/mol )

-

Anhydrous dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, conical-bottom polypropylene tubes

-

Ultrasonic water bath

Protocol:

-

Weigh out 10 mg of this compound powder and transfer it to a sterile conical tube.

-

Add 230.14 µL of anhydrous DMSO to the tube.

-

Vortex the tube briefly to suspend the powder.

-

Place the tube in an ultrasonic water bath and sonicate until the this compound is completely dissolved, resulting in a clear solution.

-

Aliquot the 100 mM stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution aliquots at -20°C for up to several months.[2]

2.3. Preparation of Working Solutions

Prepare fresh working solutions by diluting the 100 mM stock solution in the appropriate cell culture medium immediately before use. To avoid precipitation, it is crucial to add the DMSO stock solution to the medium and mix thoroughly. The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, to minimize solvent-induced cytotoxicity.

Experimental Protocols

The following are general protocols that can be adapted for specific cell lines and experimental questions.

3.1. General Cell Culture Treatment with this compound

Materials:

-

Cultured cells in multi-well plates

-

Complete cell culture medium

-

This compound working solutions

-

Vehicle control (cell culture medium with the same final concentration of DMSO as the highest this compound concentration)

Protocol:

-

Seed cells in multi-well plates at a density appropriate for the specific cell line and assay duration. Allow the cells to adhere and reach the desired confluency (typically 24 hours).

-

Prepare a series of this compound working solutions at 2x the final desired concentrations in complete cell culture medium.

-

Remove the existing medium from the cell culture plates.

-

Add an equal volume of the 2x this compound working solutions or the vehicle control to the respective wells.

-

Incubate the plates for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO₂).

3.2. Cytotoxicity Assay (e.g., MTT Assay)

Given the history of this compound-induced liver injury, assessing its cytotoxicity, particularly in hepatocyte cell lines (e.g., HepG2), is crucial.

Materials:

-

Hepatocyte cell line (e.g., HepG2)

-

96-well cell culture plates

-

This compound working solutions

-

Vehicle control

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Plate reader

Protocol:

-

Seed HepG2 cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 1 mM) and a vehicle control for 24, 48, or 72 hours.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add 100 µL of the solubilization solution to each well.

-

Mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Data Presentation

| Parameter | Value | Reference |

| Molecular Weight | 434.51 g/mol | |

| Solubility | 100 mg/mL (230.14 mM) in DMSO | [2] |

| Storage | Stock solution at -20°C | |

| Mechanism of Action | Histamine H₂ Receptor Antagonist |

Visualizations

Diagram 1: this compound Solution Preparation Workflow

Caption: Workflow for preparing this compound stock and working solutions.

Diagram 2: Histamine H₂ Receptor Antagonism Signaling Pathway

Caption: Simplified signaling pathway of histamine H₂ receptor antagonism by this compound.

References

Application Notes and Protocols for the Quantification of Niperotidine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of analytical methods suitable for the quantification of Niperotidine, a histamine H2-receptor antagonist. While specific validated methods for this compound are not widely published, this document outlines protocols for High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) based on established methods for other H2-receptor antagonists with similar chemical properties, such as famotidine and nizatidine. These protocols serve as a robust starting point for method development and validation for this compound analysis in various matrices, including pharmaceutical formulations and biological fluids.

Histamine H2-Receptor Signaling Pathway

This compound, as a histamine H2-receptor antagonist, competitively inhibits the binding of histamine to H2 receptors on the basolateral membrane of gastric parietal cells. This action blocks the downstream signaling cascade responsible for gastric acid secretion. The primary signaling pathway involves the Gs alpha subunit of a G-protein-coupled receptor.

Caption: Histamine H2-Receptor Signaling Pathway and the inhibitory action of this compound.

Analytical Methods for Quantification

The following sections detail exemplary HPLC and LC-MS/MS methods that can be adapted and validated for the quantification of this compound.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection is a widely used technique for the quantification of pharmaceuticals in bulk and dosage forms. This method offers good precision and accuracy for concentration ranges typically found in pharmaceutical products.

Table 1: Exemplary HPLC Method Parameters for this compound Quantification

| Parameter | Condition |

| Instrument | HPLC system with UV-Vis Detector |

| Column | C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water:Triethylamine:Phosphoric Acid (49.9:49.9:0.1:0.1, v/v)[1] |

| Flow Rate | 1.5 mL/min[1] |

| Injection Volume | 5 µL[1] |

| Detection Wavelength | 280 nm (or wavelength of maximum absorbance for this compound)[1] |

| Column Temperature | Ambient |

| Run Time | < 2 minutes[1] |

| Linearity Range | 0.1 - 1.0 mg/mL |

| Correlation Coefficient (r²) | > 0.998 |

-

Standard Solution Preparation:

-

Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or mobile phase).

-

Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range (e.g., 0.1, 0.2, 0.4, 0.6, 0.8, 1.0 mg/mL).

-

-

Sample Preparation (e.g., Tablets):

-

Weigh and finely powder a representative number of tablets.

-

Accurately weigh a portion of the powder equivalent to a single dose of this compound.

-

Dissolve the powder in a known volume of solvent, sonicate to ensure complete dissolution, and filter through a 0.45 µm filter to remove excipients.

-

Dilute the filtered solution with the mobile phase to a concentration within the calibration range.

-

-

Chromatographic Analysis:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the calibration standards, followed by the sample solutions.

-

Record the peak areas of the analyte.

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.

-

Determine the concentration of this compound in the sample solutions from the calibration curve.

-

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for quantifying low concentrations of drugs and their metabolites in complex biological matrices such as plasma and urine, due to its high sensitivity and selectivity.

Table 2: Exemplary LC-MS/MS Method Parameters for this compound Quantification in Biological Samples

| Parameter | Condition |

| Instrument | LC-MS/MS system (e.g., Triple Quadrupole) |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Column | C18 reverse-phase column (e.g., Poroshell C18, 150 x 4.6 mm, 2.7 µm) |

| Mobile Phase | A: 0.1% Formic Acid in Water, B: Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 30°C |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | To be determined for this compound and Internal Standard |

| Linearity Range | To be determined (e.g., low ng/mL range) |

-

Standard and QC Sample Preparation:

-

Prepare stock solutions of this compound and a suitable internal standard (IS) (e.g., a deuterated analog) in methanol.

-

Spike blank human plasma with the this compound stock solution to create calibration standards and quality control (QC) samples at various concentrations.

-

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample (calibration standard, QC, or unknown), add the internal standard solution.

-

Add 300 µL of cold acetonitrile to precipitate plasma proteins.

-

Vortex the mixture and centrifuge at high speed (e.g., 10,000 rpm for 10 minutes).

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a known volume of the mobile phase.

-

-

LC-MS/MS Analysis:

-

Equilibrate the LC-MS/MS system with the initial mobile phase conditions.

-

Inject the reconstituted samples.

-

Perform a gradient elution to separate this compound from endogenous plasma components.

-

Monitor the specific MRM transitions for this compound and the internal standard.

-

-

Quantification:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the peak area ratio (analyte/IS).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression.

-

Determine the concentration of this compound in the unknown samples from the calibration curve.

-

Experimental Workflow Diagram

Caption: General workflow for the quantification of this compound in plasma by LC-MS/MS.

Disclaimer: The provided protocols are exemplary and based on methods for structurally related compounds. These methods must be fully validated for the specific application to ensure they meet the required standards of accuracy, precision, selectivity, and robustness for the quantification of this compound.

References

Application Notes and Protocols for Niperotidine in Competitive Binding Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Niperotidine is a histamine H2 receptor antagonist that was investigated for its potential to reduce gastric acid secretion.[1][2][3] Although its development was halted due to instances of liver injury, its potent interaction with the histamine H2 receptor makes it a relevant tool for in vitro research, particularly in competitive binding assays.[4] These assays are fundamental in drug discovery for determining the affinity of a test compound for a specific receptor. This document provides detailed protocols and application notes for utilizing this compound in competitive binding assays targeting the histamine H2 receptor.

Mechanism of Action and Signaling Pathway

This compound functions as an antagonist at the histamine H2 receptor, a G-protein coupled receptor (GPCR).[2] The H2 receptor is primarily coupled to the Gs alpha subunit of the heterotrimeric G-protein. Upon activation by an agonist like histamine, the Gs alpha subunit activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates downstream targets to elicit a cellular response. As an antagonist, this compound binds to the H2 receptor but does not activate this signaling cascade. Instead, it competes with and blocks the binding of agonists like histamine, thereby inhibiting their effects.

Histamine H2 Receptor Signaling Pathway

Caption: Histamine H2 receptor signaling pathway and the antagonistic action of this compound.

Quantitative Data Presentation

Due to the discontinuation of this compound's clinical development, specific public domain data on its binding affinity (Kᵢ) and half-maximal inhibitory concentration (IC₅₀) at the histamine H2 receptor is limited. The following table provides a template for presenting such data, populated with representative values for known H2 receptor antagonists to illustrate expected data formats.

| Compound | Radioligand | Receptor Source | Kᵢ (nM) | IC₅₀ (nM) | Reference |

| This compound | [³H]-Tiotidine | Human H2 (recombinant) | Data Not Available | Data Not Available | - |

| Cimetidine | [³H]-Tiotidine | Guinea Pig Cortex | 10.5 | 45 | |

| Ranitidine | [³H]-Tiotidine | Guinea Pig Cortex | 4.8 | 21 | |

| Famotidine | [³H]-Tiotidine | Guinea Pig Cortex | 0.9 | 4 | |

| Tiotidine | [³H]-Tiotidine | Guinea Pig Cortex | 1.2 | 5 |

Note: The Kᵢ and IC₅₀ values are dependent on the specific radioligand and experimental conditions used.

Experimental Protocols

This section details a generalized protocol for a competitive radioligand binding assay to determine the binding affinity of a test compound like this compound for the histamine H2 receptor.

Protocol: Competitive Radioligand Binding Assay for the Histamine H2 Receptor

1. Materials and Reagents

-

Test Compound: this compound (or other H2 receptor antagonists)

-

Radioligand: [³H]-Tiotidine (a potent H2 antagonist)

-

Receptor Source: Membranes from cells expressing the human histamine H2 receptor (e.g., HEK293 or CHO cells) or tissue homogenates known to express the receptor (e.g., guinea pig cerebral cortex).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

Non-specific Binding Control: A high concentration of a known H2 receptor antagonist (e.g., 10 µM Tiotidine or Ranitidine).

-

Scintillation Cocktail

-

Glass Fiber Filters (e.g., Whatman GF/B or GF/C)

-

96-well plates

-

Filtration apparatus (Cell harvester)

-

Liquid scintillation counter

2. Experimental Procedure

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then serially dilute it in assay buffer to obtain a range of concentrations (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).

-

Dilute the [³H]-Tiotidine stock solution in assay buffer to a final concentration approximately equal to its Kₔ value (typically 1-5 nM).

-

Resuspend the cell membranes in assay buffer to a protein concentration that provides an adequate signal-to-noise ratio (to be determined empirically).

-

-

Assay Setup (in a 96-well plate):

-

Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]-Tiotidine, and 100 µL of the membrane suspension to designated wells.

-

Non-specific Binding: Add 50 µL of the non-specific binding control (e.g., 10 µM Tiotidine), 50 µL of [³H]-Tiotidine, and 100 µL of the membrane suspension to designated wells.

-

Competitive Binding: Add 50 µL of each this compound dilution, 50 µL of [³H]-Tiotidine, and 100 µL of the membrane suspension to the remaining wells.

-

Perform all determinations in triplicate.

-

-

Incubation:

-

Incubate the plate at room temperature (or 37°C) for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly terminate the incubation by filtering the contents of each well through the glass fiber filters using a cell harvester.

-

Wash the filters three to five times with ice-cold wash buffer to remove unbound radioligand.

-

-

Scintillation Counting:

-

Place the filters in scintillation vials, add an appropriate volume of scintillation cocktail, and allow them to equilibrate.

-

Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

-

3. Data Analysis

-

Calculate Specific Binding:

-

Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

-

-

Generate Competition Curve:

-

Plot the percentage of specific binding of [³H]-Tiotidine against the logarithm of the this compound concentration. The percentage of specific binding is calculated as: (Specific Binding at a given competitor concentration / Specific Binding in the absence of competitor) x 100.

-

-

Determine IC₅₀:

-

Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to fit the competition curve and determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

-

-

Calculate Kᵢ:

-

Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L] / Kₔ)) Where:

-

[L] is the concentration of the radioligand used.

-

Kₔ is the dissociation constant of the radioligand for the receptor.

-

-

Experimental Workflow Diagram

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

While this compound's clinical utility was curtailed, it remains a valuable research compound for studying the histamine H2 receptor. The protocols outlined in this document provide a robust framework for characterizing the binding affinity of this compound and other test compounds at the H2 receptor. Accurate determination of binding constants such as Kᵢ is a critical step in the preclinical evaluation of new chemical entities targeting this important receptor. Researchers should exercise appropriate safety precautions when handling all chemical reagents and radiolabeled materials.

References

- 1. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The effect of the H2-antagonist this compound on intragastric acidity in healthy subjects undergoing 24-hour pH-monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Acute liver injury related to the use of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Niperotidine as a Pharmacological Tool

For Researchers, Scientists, and Drug Development Professionals

Introduction

Niperotidine is a selective histamine H2 receptor antagonist that was developed for the treatment of conditions related to excessive gastric acid secretion.[1][2] Although it was withdrawn from clinical use due to concerns about hepatotoxicity, its specific mechanism of action as an H2 receptor antagonist makes it a valuable tool compound for in vitro and in vivo pharmacological research.[2][3] These application notes provide a comprehensive overview of this compound's pharmacological profile, detailed experimental protocols for its characterization, and insights into its potential applications in research settings.

Pharmacological Profile

This compound acts as a competitive antagonist at the histamine H2 receptor, thereby inhibiting the binding of histamine and reducing the downstream signaling cascade that leads to gastric acid secretion.[4] The histamine H2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, couples to the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).

Quantitative Data

Table 1: In Vivo Efficacy of this compound in Healthy Human Volunteers

| Parameter | Value | Conditions | Reference |

| Oral Dose | 460 mg | Single bedtime dose in healthy adults | |

| Effect on Nocturnal Gastric pH | Increased percentage of time with pH > 4 (28.4% vs 7.4% for placebo) | 24-hour pH monitoring | |

| Duration of Action | 5 to 7 hours | Inhibition of nocturnal gastric acid secretion |

Experimental Protocols

The following are detailed protocols that can be adapted for the in vitro characterization of this compound and other H2 receptor antagonists.

Histamine H2 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the histamine H2 receptor.

Materials:

-

Cell Membranes: Membranes prepared from cells recombinantly expressing the human histamine H2 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [³H]-Tiotidine (a high-affinity H2 receptor antagonist).

-

Test Compound: this compound.

-

Non-specific Binding Control: High concentration of a non-labeled H2 receptor antagonist (e.g., 10 µM Ranitidine).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail and Scintillation Counter .

-

96-well filter plates and vacuum manifold .

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

-

Assay Setup: In a 96-well plate, combine:

-

50 µL of assay buffer (for total binding) or 50 µL of non-specific binding control.

-

50 µL of the desired concentration of [³H]-Tiotidine (typically at its Kd concentration).

-

50 µL of cell membrane suspension.

-

50 µL of this compound dilution or buffer (for control wells).

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle shaking to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

-

Washing: Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Allow the filters to dry, then add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Figure 1: Workflow for H2 Receptor Binding Assay.

Functional Assay: cAMP Measurement

This protocol measures the ability of this compound to antagonize histamine-induced cAMP production in cells expressing the H2 receptor.

Materials:

-

Cells: HEK293 or CHO cells stably expressing the human histamine H2 receptor.

-

Agonist: Histamine.

-

Antagonist: this compound.

-

cAMP Assay Kit: A commercially available kit (e.g., HTRF, ELISA, or luminescence-based).

-

Cell Culture Medium and Stimulation Buffer .

-

Phosphodiesterase (PDE) Inhibitor: e.g., IBMX (to prevent cAMP degradation).

Procedure:

-

Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Pre-incubation with Antagonist: Remove the culture medium and pre-incubate the cells with various concentrations of this compound in stimulation buffer (containing a PDE inhibitor) for 15-30 minutes at 37°C.

-

Stimulation with Agonist: Add histamine (at a concentration that elicits a submaximal response, e.g., EC80) to the wells and incubate for a further 15-30 minutes at 37°C.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

-

Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 of this compound for the inhibition of histamine-stimulated cAMP production.

Figure 2: Workflow for cAMP Functional Assay.

Signaling Pathway

This compound exerts its pharmacological effect by blocking the histamine H2 receptor-mediated signaling pathway.

Figure 3: Histamine H2 Receptor Signaling Pathway.

Hepatotoxicity Assessment

The withdrawal of this compound was due to idiosyncratic drug-induced liver injury (DILI). While the precise mechanism remains uncharacterized, a general in vitro approach to assess potential hepatotoxicity is provided below.

Protocol: In Vitro Hepatotoxicity Assay in Primary Human Hepatocytes

Materials:

-

Cells: Cryopreserved or fresh primary human hepatocytes.

-

Test Compound: this compound.

-

Positive Controls: Compounds with known hepatotoxicity (e.g., acetaminophen, chlorpromazine).

-

Cell Culture Medium: Specialized hepatocyte culture medium.

-

Assay Reagents: Kits for measuring cytotoxicity (e.g., LDH release), apoptosis (e.g., caspase-3/7 activity), and mitochondrial function (e.g., MTT or resazurin reduction).

Procedure:

-

Hepatocyte Plating: Thaw and plate primary human hepatocytes in collagen-coated 96-well plates according to the supplier's protocol. Allow the cells to recover and form a monolayer (typically 24-48 hours).

-

Compound Treatment: Treat the hepatocytes with a range of concentrations of this compound and positive/negative controls for 24 to 72 hours.

-

Endpoint Assays:

-

Cytotoxicity: Measure the release of lactate dehydrogenase (LDH) into the culture medium as an indicator of cell membrane damage.

-

Apoptosis: Measure the activity of caspase-3 and -7 in the cell lysates as an indicator of apoptosis.

-

Mitochondrial Function: Assess mitochondrial reductase activity using an MTT or resazurin-based assay.

-

-

Data Analysis: Normalize the results to vehicle-treated controls and plot the data against the logarithm of the compound concentration to determine the concentration at which a 50% effect is observed (EC50 or IC50) for each endpoint.

Figure 4: Workflow for In Vitro Hepatotoxicity Assessment.

Conclusion

This compound, as a selective histamine H2 receptor antagonist, serves as a useful pharmacological tool for studying the H2 receptor system. The provided protocols offer a framework for its characterization in terms of receptor binding and functional antagonism. Researchers should be mindful of its history of hepatotoxicity and may use the suggested in vitro assays to investigate the mechanisms of drug-induced liver injury. The lack of publicly available, detailed in vitro pharmacological data for this compound underscores the importance of performing such characterizations when using it as a tool compound.

References

- 1. sop.washington.edu [sop.washington.edu]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Acute liver injury related to the use of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Small molecule drugs promote repopulation of transplanted hepatocytes by stimulating cell dedifferentiation - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Gastric Acid Suppression Profile of Niperotidine: A Detailed Protocol for Researchers

For Immediate Release

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies to study the effects of Niperotidine, a histamine H2-receptor antagonist, on gastric acid secretion. This document outlines detailed protocols for in vivo and in vitro experiments, presents key data in a structured format, and includes visual diagrams of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's pharmacological profile.

Introduction

This compound is a histamine H2-receptor antagonist that has been investigated for its role in reducing gastric acid secretion.[1] Like other drugs in its class, this compound competitively inhibits the action of histamine at the H2 receptors on gastric parietal cells, thereby suppressing both basal and stimulated acid secretion.[2] Understanding the potency and efficacy of this compound is crucial for its potential therapeutic applications in acid-related gastrointestinal disorders. This document provides the necessary protocols to evaluate these parameters.

Quantitative Data Summary

The following table summarizes the available quantitative data on the effects of this compound on gastric acid secretion.

| Parameter | Species | Model | Value | Reference |

| In Vivo Efficacy | ||||

| Dose | Human | Healthy Volunteers | 460 mg (single bedtime dose) | [3] |

| % Time Gastric pH > 4 (Nocturnal) | Human | Healthy Volunteers | 28.4% (vs. 7.4% for placebo) | [3] |

| Duration of Action | Human | Healthy Volunteers | 5 to 7 hours | [3] |

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms and procedures described, the following diagrams have been generated using the DOT language.

Experimental Protocols

The following are detailed protocols for key experiments to assess the effect of this compound on gastric acid secretion.

In Vivo Analysis: Pylorus-Ligated Rat Model

This model is a standard method for evaluating the in vivo efficacy of anti-secretory agents.

a. Animals:

-

Male Wistar rats (200-250 g).

-

House animals in cages with raised wire mesh bottoms to prevent coprophagy.

-

Fast animals for 24 hours prior to the experiment, with free access to water.

b. Materials:

-

This compound

-

Vehicle (e.g., saline, 1% Tween 80 in saline)

-

Anesthetic (e.g., Urethane or a combination of ketamine and xylazine)

-

Surgical instruments (scissors, forceps, suture)

-

pH meter

-

0.01 N NaOH solution

-

Phenolphthalein indicator

c. Procedure:

-

Anesthetize the fasted rats.

-

Make a midline abdominal incision to expose the stomach.

-

Carefully ligate the pyloric end of the stomach using a silk suture. Be cautious not to obstruct the blood supply.

-

Administer this compound or vehicle solution intraduodenally or subcutaneously.

-

Close the abdominal incision with sutures.

-

Keep the animals in a warm environment and deprived of water for 4 hours.

-

After 4 hours, sacrifice the animals by an approved euthanasia method.

-

Open the abdomen and ligate the esophageal end of the stomach.

-

Carefully remove the stomach and collect the gastric contents into a graduated centrifuge tube.

-

Centrifuge the gastric contents at 1000 x g for 10 minutes.

-

Measure the volume of the supernatant (gastric juice).

-

Determine the pH of the gastric juice using a pH meter.

-